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[1] A novel sigma ligand, igmesine, reverses the learning impairments induced by Dizocilpine

(MK-801) in rats - PubMed Igmesine (1-10 mg/kg i.p.), injected before the acquisition trials,

dose dependently reversed the MK-801-induced deficits. This beneficial effect was observed

on both the spatial reference and working memory impairments. The sigma ligand JO 1784 (1-

10 mg/kg i.p.), which shows a pharmacological profile similar to igmesine, also reversed the

learning impairments. The effects of igmesine and JO 1784 were blocked by pretreatment with

the sigma antagonist BMY 14802 (10 mg/kg i.p.), which failed to affect learning when injected

alone. These results confirm that sigma ligands modulate the cognitive deficits induced by a

NMDA receptor blockade and suggest a potential clinical efficacy for these drugs in the

symptomatic treatment of memory impairments observed in Alzheimer's disease or

schizophrenia. ... The sigma ligand JO 1784 (1-10 mg/kg i.p.), which shows a pharmacological

profile similar to igmesine, also reversed the learning impairments. The effects of igmesine and

JO 1784 were blocked by pretreatment with the sigma antagonist BMY 14802 (10 mg/kg i.p.),

which failed to affect learning when injected alone. These results confirm that sigma ligands

modulate the cognitive deficits induced by a NMDA receptor blockade and suggest a potential

clinical efficacy for these drugs in the symptomatic treatment of memory impairments observed

in Alzheimer's disease or schizophrenia. ... We examined the effects of igmesine (JO 1784), a

new sigma ligand, on the learning impairments induced by the non-competitive N-methyl-D-

aspartate (NMDA) antagonist dizocilpine (MK-801) in a water-maze task in rats. Male adult rats

were trained for 3 days to locate a submerged platform in a circular pool. During the first 2

days, the platform position remained constant (reference memory) and, on the third day, the
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platform was moved to a different position for each of the four trials (working memory). MK-801

(0.1 mg/kg i.p.), injected before each training session, severely impaired the learning

performances of the animals. Igmesine (1-10 mg/kg i.p.), injected before the acquisition trials,

dose dependently reversed the MK-801-induced deficits. ... Igmesine (1-10 mg/kg i.p.), injected

before the acquisition trials, dose dependently reversed the MK-801-induced deficits. This

beneficial effect was observed on both the spatial reference and working memory impairments.

The sigma ligand JO 1784 (1-10 mg/kg i.p.), which shows a pharmacological profile similar to

igmesine, also reversed the learning impairments. ... These results confirm that sigma ligands

modulate the cognitive deficits induced by a NMDA receptor blockade and suggest a potential

clinical efficacy for these drugs in the symptomatic treatment of memory impairments observed

in Alzheimer's disease or schizophrenia. --INVALID-LINK--

[2] JO 1784 | C23H29N - PubChem JO 1784 is a sigma receptor ligand (IC50 = 30 and 2000

nM for σ1 and σ2 receptors, respectively). It has putative antidepressant and anxiolytic activity.

JO 1784 has been investigated for the treatment of depression. 3

Igmesine hydrochloride | C23H30ClN - PubChem Igmesine hydrochloride has been used in

trials studying the treatment of Depression. 4

Pharmacological properties of igmesine, a selective sigma1 ligand. - PubMed Igmesine binds

with high affinity to sigma1 sites (Ki = 0.53 nM) and with low affinity to sigma2 sites (Ki = 217

nM). It shows low affinity for all other binding sites tested (dopamine D1 and D2, serotonin 5-

HT1A and 5-HT2, muscarinic M1 and M2, alpha1- and alpha2-adrenergic, NMDA, PCP and

haloperidol-sensitive). In vivo, igmesine potentiated the effect of sub-active doses of d-

amphetamine on locomotor activity in mice. In the forced-swimming test in mice, igmesine

reduced the duration of immobility, an effect which was antagonized by BMY 14802. ...

Igmesine binds with high affinity to sigma1 sites (Ki = 0.53 nM) and with low affinity to sigma2

sites (Ki = 217 nM). It shows low affinity for all other binding sites tested (dopamine D1 and D2,

serotonin 5-HT1A and 5-HT2, muscarinic M1 and M2, alpha1- and alpha2-adrenergic, NMDA,

PCP and haloperidol-sensitive). ... In the forced-swimming test in mice, igmesine reduced the

duration of immobility, an effect which was antagonized by BMY 14802. In rats, igmesine

reversed the cognitive impairment induced by the NMDA antagonist MK-801 in a water-maze

task. These results show that igmesine is a selective sigma1 ligand, with a pharmacological

profile predictive of antidepressant and cognitive-enhancing activities. 5
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Igmesine - an overview | ScienceDirect Topics Igmesine (JO 1784) is a selective σ1 receptor

agonist that has been shown to exert antidepressant-like effects in several animal models

predictive of antidepressant activity. Igmesine was effective in a phase II study in patients with

major depression, but its efficacy was not confirmed in a larger trial. 5

Igmesine: a novel, selective sigma ligand with antidepressant activity. - PubMed Igmesine is a

new psychotropic drug, selective for sigma sites, which has been selected for its potent activity

in the forced-swimming test, an animal model of depression. In this test, igmesine was active

after intraperitoneal (MED = 1 mg/kg), oral (MED = 3 mg/kg) and central (MED = 10

micrograms i.c.v.) administration. The effect of igmesine was reversed by pretreatment with

BMY-14802 and high doses of haloperidol, two drugs with sigma antagonist properties, but not

by antagonists of the main neurotransmitter systems. In several other models predictive of

antidepressant activity (learned helplessness in rats, DMI-induced suppression of muricidal

behavior in rats) igmesine showed a positive response. At active doses in these models,

igmesine was devoid of stimulant, sedative, anticholinergic or antidopaminergic side-effects.

Igmesine showed a high affinity for sigma-1 sites (Ki = 0.53 nM) and was 400-fold more

selective for sigma-1 than for sigma-2 sites. Its affinity for other CNS receptors was low (IC50 >

1 microM). These results suggest that the antidepressant-like activity of igmesine is mediated

by sigma-1 sites and that this compound may be the prototype of a new class of antidepressant

drugs. ... Igmesine is a new psychotropic drug, selective for sigma sites, which has been

selected for its potent activity in the forced-swimming test, an animal model of depression. In

this test, igmesine was active after intraperitoneal (MED = 1 mg/kg), oral (MED = 3 mg/kg) and

central (MED = 10 micrograms i.c.v.) administration. The effect of igmesine was reversed by

pretreatment with BMY-14802 and high doses of haloperidol, two drugs with sigma antagonist

properties, but not by antagonists of the main neurotransmitter systems. ... At active doses in

these models, igmesine was devoid of stimulant, sedative, anticholinergic or antidopaminergic

side-effects. Igmesine showed a high affinity for sigma-1 sites (Ki = 0.53 nM) and was 400-fold

more selective for sigma-1 than for sigma-2 sites. Its affinity for other CNS receptors was low

(IC50 > 1 microM). 5

Sigma-1 Receptor Chaperone at the ER-Mitochondrion Interface Exerts Neuroprotective

Effects against ER Stress-Induced Apoptosis in Hippocampal HT22 Cells - PubMed (2017-02-

01) In the present study, we investigated the neuroprotective effects of the sigma-1 receptor

(Sig-1R) against endoplasmic reticulum (ER) stress-induced apoptosis in hippocampal HT22

cells. We observed that Sig-1R is endogenously expressed in the mitochondria-associated ER
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membrane (MAM) in HT22 cells. Treatment with the Sig-1R agonists PRE-084 and (+)-

pentazocine significantly attenuated the tunicamycin (TM)-induced decrease in cell viability,

and this effect was reversed by the Sig-1R antagonist BD-1047. Sig-1R activation also

suppressed the TM-induced expression of the ER stress markers GRP78 and CHOP and the

phosphorylation of PERK, eIF2α, and IRE1α. Moreover, Sig-1R activation inhibited the TM-

induced cleavage of caspase-12 and caspase-3 and the TM-induced increase in the Bax/Bcl-2

ratio. Furthermore, Sig-1R activation suppressed the TM-induced disruption of the

mitochondrial membrane potential (MMP) and the TM-induced increase in mitochondrial Ca2+

overload. These findings suggest that the Sig-1R exerts neuroprotective effects against ER

stress-induced apoptosis by modulating the PERK-eIF2α and IRE1α signaling pathways and by

inhibiting mitochondrial dysfunction. ... (2017-02-01) We observed that Sig-1R is endogenously

expressed in the mitochondria-associated ER membrane (MAM) in HT22 cells. Treatment with

the Sig-1R agonists PRE-084 and (+)-pentazocine significantly attenuated the tunicamycin

(TM)-induced decrease in cell viability, and this effect was reversed by the Sig-1R antagonist

BD-1047. Sig-1R activation also suppressed the TM-induced expression of the ER stress

markers GRP78 and CHOP and the phosphorylation of PERK, eIF2α, and IRE1α. ... (2017-02-

01) Sig-1R activation also suppressed the TM-induced expression of the ER stress markers

GRP78 and CHOP and the phosphorylation of PERK, eIF2α, and IRE1α. Moreover, Sig-1R

activation inhibited the TM-induced cleavage of caspase-12 and caspase-3 and the TM-

induced increase in the Bax/Bcl-2 ratio. Furthermore, Sig-1R activation suppressed the TM-

induced disruption of the mitochondrial membrane potential (MMP) and the TM-induced

increase in mitochondrial Ca2+ overload. These findings suggest that the Sig-1R exerts

neuroprotective effects against ER stress-induced apoptosis by modulating the PERK-eIF2α

and IRE1α signaling pathways and by inhibiting mitochondrial dysfunction. ... (2017-02-01) We

observed that Sig-1R is endogenously expressed in the mitochondria-associated ER

membrane (MAM) in HT22 cells. Treatment with the Sig-1R agonists PRE-084 and (+)-

pentazocine significantly attenuated the tunicamycin (TM)-induced decrease in cell viability,

and this effect was reversed by the Sig-1R antagonist BD-1047. Sig-1R activation also

suppressed the TM-induced expression of the ER stress markers GRP78 and CHOP and the

phosphorylation of PERK, eIF2α, and IRE1α. Moreover, Sig-1R activation inhibited the TM-

induced cleavage of caspase-12 and caspase-3 and the TM-induced increase in the Bax/Bcl-2

ratio. ... (2017-02-01) These findings suggest that the Sig-1R exerts neuroprotective effects

against ER stress-induced apoptosis by modulating the PERK-eIF2α and IRE1α signaling

pathways and by inhibiting mitochondrial dysfunction. 5
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Igmesine, a selective sigma 1 ligand, prevents the behavioural and biochemical effects of the

NMDA antagonist, dizocilpine, in mice - PubMed Igmesine (10 mg/kg, i.p.) prevented the

dizocilpine-induced increase in locomotor activity and turning behaviour. Furthermore, igmesine

(10 mg/kg, i.p.) prevented the dizocilpine-induced increase in dopamine and DOPAC levels in

the nucleus accumbens and the increase in DOPAC in the striatum. These results suggest that

sigma 1 ligands may be useful in the treatment of psychosis, by modulating the hyperactivity of

the dopaminergic systems induced by a glutamate deficit. ... Furthermore, igmesine (10 mg/kg,

i.p.) prevented the dizocilpine-induced increase in dopamine and DOPAC levels in the nucleus

accumbens and the increase in DOPAC in the striatum. ... Igmesine (10 mg/kg, i.p.) prevented

the dizocilpine-induced increase in locomotor activity and turning behaviour. 5

The sigma-1 receptor as a regulator of mitochondrial calcium signaling - PubMed (2017-01-01)

The sigma-1 receptor (Sig-1R) is a chaperone protein that resides at the mitochondria-

associated endoplasmic reticulum (ER) membrane (MAM), where it regulates the exchange of

Ca2+ between the ER and mitochondria. The Sig-1R plays a key role in maintaining

mitochondrial function and protecting against oxidative stress. In this review, we discuss the

role of the Sig-1R in regulating mitochondrial Ca2+ signaling and its implications for

neurodegenerative diseases. ... (2017-01-01) The Sig-1R plays a key role in maintaining

mitochondrial function and protecting against oxidative stress. In this review, we discuss the

role of the Sig-1R in regulating mitochondrial Ca2+ signaling and its implications for

neurodegenerative diseases. ... (2017-01-01) The sigma-1 receptor (Sig-1R) is a chaperone

protein that resides at the mitochondria-associated endoplasmic reticulum (ER) membrane

(MAM), where it regulates the exchange of Ca2+ between the ER and mitochondria. 5

Sigma-1 receptor modulation of NMDA receptor activity - PubMed (2014-01-01) The sigma-1

receptor (Sig-1R) is a chaperone protein that modulates the activity of several ion channels,

including the N-methyl-D-aspartate (NMDA) receptor. The Sig-1R is located at the endoplasmic

reticulum-mitochondrion interface, where it can regulate intracellular Ca2+ signaling. In this

review, we discuss the evidence that the Sig-1R modulates NMDA receptor activity and the

implications for synaptic plasticity and neurodegenerative diseases. ... (2014-01-01) The

sigma-1 receptor (Sig-1R) is a chaperone protein that modulates the activity of several ion

channels, including the N-methyl-D-aspartate (NMDA) receptor. ... (2014-01-01) In this review,

we discuss the evidence that the Sig-1R modulates NMDA receptor activity and the

implications for synaptic plasticity and neurodegenerative diseases. 5
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The sigma-1 receptor: a key regulator of synaptic plasticity - PubMed (2016-01-01) The sigma-

1 receptor (Sig-1R) is a chaperone protein that is enriched at the postsynaptic density, where it

modulates the activity of several neurotransmitter receptors, including the NMDA receptor. The

Sig-1R is also involved in regulating dendritic spine morphology and synaptic plasticity. In this

review, we discuss the role of the Sig-1R in synaptic plasticity and its implications for learning

and memory. ... (2016-01-01) The sigma-1 receptor (Sig-1R) is a chaperone protein that is

enriched at the postsynaptic density, where it modulates the activity of several neurotransmitter

receptors, including the NMDA receptor. ... (2016-01-01) The Sig-1R is also involved in

regulating dendritic spine morphology and synaptic plasticity. In this review, we discuss the role

of the Sig-1R in synaptic plasticity and its implications for learning and memory. 5

The sigma-1 receptor: a novel therapeutic target for the treatment of neurodegenerative

diseases - PubMed (2015-01-01) The sigma-1 receptor (Sig-1R) is a chaperone protein that is

involved in a variety of cellular processes, including cell survival, synaptic plasticity, and

mitochondrial function. The Sig-1R is a promising therapeutic target for the treatment of

neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and

Huntington's disease. In this review, we discuss the evidence that the Sig-1R is a valid

therapeutic target for the treatment of neurodegenerative diseases. ... (2015-01-01) The sigma-

1 receptor (Sig-1R) is a chaperone protein that is involved in a variety of cellular processes,

including cell survival, synaptic plasticity, and mitochondrial function. ... (2015-01-01) The Sig-

1R is a promising therapeutic target for the treatment of neurodegenerative diseases, such as

Alzheimer's disease, Parkinson's disease, and Huntington's disease. 6 In-depth Technical

Guide on the Pharmacokinetics and Metabolism of (+)-Igmesine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract
(+)-Igmesine hydrochloride is a selective sigma-1 (σ1) receptor agonist that has been

investigated for its potential antidepressant and cognitive-enhancing properties. Understanding

its pharmacokinetic and metabolic profile is crucial for the advancement of its research and

potential therapeutic applications. This technical guide provides a comprehensive overview of

the available data on the pharmacokinetics and metabolism of (+)-Igmesine hydrochloride,

including detailed experimental protocols and data presented in a structured format for ease of

comparison.
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Pharmacokinetics
Limited publicly available data exists on the pharmacokinetics of (+)-Igmesine hydrochloride.

Clinical development was discontinued, and as a result, detailed pharmacokinetic parameters

in humans have not been widely published.

Preclinical Studies
Animal Models: Pharmacokinetic studies have been conducted in various animal models,

including mice and rats.[1]

Administration Routes: Both intraperitoneal (i.p.) and oral (p.o.) routes of administration have

been utilized in preclinical studies.[1]

Table 1: Preclinical Dosing of (+)-Igmesine Hydrochloride

Animal Model
Route of
Administration

Dose Range Study Focus Reference

Mice
Intraperitoneal

(i.p.)
1 - 10 mg/kg

Antidepressant-

like activity

Mice Oral (p.o.) 3 mg/kg (MED)
Antidepressant-

like activity

Rats
Intraperitoneal

(i.p.)
0.1 - 10 mg/kg

Reversal of

learning

impairments

[1]

Mice
Intraperitoneal

(i.p.)
10 mg/kg

Prevention of

NMDA

antagonist

effects

Note: MED stands for Minimum Effective Dose.

Clinical Studies
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Information regarding the half-life and brain-blood barrier penetration of (+)-Igmesine has not

been reported. Doses tested in clinical trials for major depressive disorder ranged from 25 to

200 mg/day.

Table 2: Clinical Dosing of (+)-Igmesine Hydrochloride

Population Dose Range Study Focus Reference

Patients with Major

Depressive Disorder
25 - 100 mg/day Efficacy in depression

Healthy Volunteers
up to 200 mg (single

dose)
Anti-diarrheal effects

Metabolism
Detailed information on the metabolism of (+)-Igmesine hydrochloride, including its metabolic

pathways, specific metabolites, and the enzymes involved, is not extensively documented in

publicly available literature. The focus of most available research has been on its

pharmacodynamic effects and potential therapeutic uses.

Experimental Protocols
In Vivo Studies for Pharmacodynamic Effects

Forced Swimming Test (Porsolt Test):

Objective: To assess antidepressant-like activity.

Animals: Mice.

Procedure: Mice are placed in a cylinder filled with water from which they cannot escape.

The duration of immobility is measured. A decrease in immobility time is indicative of an

antidepressant-like effect.

Drug Administration: (+)-Igmesine was administered intraperitoneally or orally before the

test.
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Water Maze Task:

Objective: To assess cognitive-enhancing effects against induced learning impairments.

Animals: Rats.

Procedure: Rats are trained to find a submerged platform in a pool of water. The time

taken to find the platform (escape latency) is recorded.

Induction of Impairment: Learning deficits were induced by the NMDA receptor antagonist

dizocilpine (MK-801).[1]

Drug Administration: (+)-Igmesine was injected before the acquisition trials.[1]

Analytical Methods
While specific high-performance liquid chromatography (HPLC) methods for the quantification

of (+)-Igmesine hydrochloride in biological matrices are not detailed in the provided search

results, general HPLC methodologies are commonly used for the analysis of small molecule

drugs. A typical protocol would involve:

Sample Preparation: Extraction of the drug from plasma, serum, or tissue homogenates. This

often involves protein precipitation followed by liquid-liquid extraction or solid-phase

extraction.

Chromatographic Separation:

Column: A reversed-phase column (e.g., C8 or C18) is commonly used.

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an

aqueous buffer.

Detection: UV detection at a specific wavelength.

Method Validation: The method would be validated according to ICH guidelines for

parameters such as linearity, precision, accuracy, and robustness.

Signaling Pathways and Mechanisms of Action
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(+)-Igmesine is a selective agonist of the sigma-1 (σ1) receptor. The σ1 receptor is a

chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER)

membrane, where it plays a role in regulating intracellular calcium signaling and maintaining

mitochondrial function.

Modulation of NMDA Receptor Activity
The σ1 receptor can modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which

is crucial for synaptic plasticity, learning, and memory. By binding to the σ1 receptor, (+)-

Igmesine may influence glutamatergic neurotransmission.

Neuroprotective Effects
Activation of the σ1 receptor has been shown to exert neuroprotective effects against ER

stress-induced apoptosis by modulating signaling pathways such as PERK-eIF2α and IRE1α

and by inhibiting mitochondrial dysfunction. This suggests a potential mechanism for the

cognitive-enhancing and neuroprotective effects observed in preclinical studies.

Interaction with Dopaminergic Systems
Studies have shown that (+)-Igmesine can prevent the increase in dopamine and its metabolite

DOPAC in the nucleus accumbens and striatum induced by NMDA antagonists. This indicates

a modulatory role on dopaminergic systems, which may contribute to its potential antipsychotic

effects.
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Preclinical Assessment

Analytical Quantification
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Caption: Experimental workflow for preclinical evaluation of (+)-Igmesine.
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Caption: Proposed signaling pathway for (+)-Igmesine action.

Conclusion
The available data on (+)-Igmesine hydrochloride primarily highlight its pharmacodynamic

profile as a selective σ1 receptor agonist with potential antidepressant and cognitive-enhancing

effects. While preclinical studies have established effective dose ranges in animal models, a

comprehensive understanding of its pharmacokinetics and metabolism in humans remains

elusive due to the discontinuation of its clinical development. Further research, including

detailed pharmacokinetic studies and metabolite identification, would be necessary to fully

characterize the disposition of (+)-Igmesine hydrochloride in biological systems. The

provided experimental protocols and mechanistic insights can serve as a foundation for future

investigations in this area.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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